molecular formula C11H7Br2NO2S2 B4949518 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4949518
M. Wt: 409.1 g/mol
InChI Key: YAPZIQCVCHLLCR-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DBM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This molecule belongs to the family of thiazolidinones, which are known for their diverse biological activities. DBM has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also activates the Nrf2 signaling pathway, which is involved in antioxidant defense mechanisms.
Biochemical and physiological effects:
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in laboratory experiments. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. Additionally, the optimal dosage and administration of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one for various therapeutic applications are not yet known.

Future Directions

There are several future directions for research on 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one with improved therapeutic properties. Another area of research is the evaluation of the safety and efficacy of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in preclinical and clinical studies. Additionally, the potential use of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in combination with other therapeutic agents for the treatment of various diseases is an area of active investigation. Finally, the development of new methods for the synthesis of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives is an area of ongoing research.

Synthesis Methods

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3,5-dibromo-4-hydroxybenzaldehyde and thiosemicarbazide. The reaction involves the formation of a Schiff base intermediate followed by cyclization to form the thiazolidinone ring. The final product can be obtained through recrystallization and purification.

Scientific Research Applications

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

properties

IUPAC Name

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2S2/c1-14-10(16)8(18-11(14)17)4-5-2-6(12)9(15)7(13)3-5/h2-4,15H,1H3/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZIQCVCHLLCR-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.